Fluorescein diacetate 5-maleimide
Overview
Description
Fluorescein diacetate 5-maleimide is a chemical compound with the empirical formula C28H17NO9 . It is suitable for fluorescence and can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) applicable in the subcellular fractionation process . It is also used in the surface modification of glass substrates to alter the surface properties .
Molecular Structure Analysis
The molecular weight of Fluorescein diacetate 5-maleimide is 511.44 . The SMILES string representation of its structure isCC(=O)Oc1ccc2c(Oc3cc(OC(C)=O)ccc3C24OC(=O)c5cc(ccc45)N6C(=O)C=CC6=O)c1
. Chemical Reactions Analysis
Fluorescein-5-maleimide is an activated fluorescent molecule that is used to easily conjugate fluorescein to proteins . The maleimide group reacts optimally with sulfhydryl groups on cysteine side chains at pH 7, forming a stable thioether bond .Physical And Chemical Properties Analysis
Fluorescein diacetate 5-maleimide is a solid . It is soluble in DMF, DMSO, and dioxane . Its fluorescence excitation and emission wavelengths are 492 nm and 520 nm respectively in 0.1 M phosphate pH 7.0 (after derivatization with 2-mercaptoethanol and after cleavage by esterase) .Scientific Research Applications
Fluorescent Labeling in Nanotechnology
Fluorescein diacetate 5-maleimide is used in nanotechnology for fluorescent labeling. A study by Díaz et al. (2013) developed a methodology to detect and track fluorescent-labeled nanoclay in polymer-clay nanocomposite films using Fluorescein-5-maleimide (Díaz et al., 2013).
Protein Modification and Bioconjugation
Fluorescein diacetate 5-maleimide plays a significant role in protein modification and bioconjugation. Smith et al. (2010) illustrated its use for reversible cysteine modification in proteins, highlighting its potential for multiple points of attachment in protein modification (Smith et al., 2010).
Bioconjugation in Drug Development
The compound's application extends to bioconjugation in drug development. Renault et al. (2018) discussed the use of maleimides, like fluorescein diacetate 5-maleimide, in bioconjugation, particularly in the development of immunotoxins and antibody-drug conjugates for cancer therapies (Renault et al., 2018).
Cellulose Nanofibril Labeling
It is also used for labeling cellulose nanofibrils, as demonstrated by Navarro et al. (2015), who modified cellulose nanofibrils with fluorescein diacetate 5-maleimide for fluorescence imaging (Navarro et al., 2015).
Biomedical Applications
In biomedical research, Zhou et al. (2012) synthesized a copolymer including fluorescein diacetate 5-maleimide for cellular uptake studies, demonstrating its potential in drug delivery and imaging (Zhou et al., 2012).
Enhancing Fluorescence in Porous Silicon Mirrors
Palestino et al. (2007) enhanced the emission signal from fluorescein-5-maleimide in porous silicon mirrors, indicating its use in advanced optical applications (Palestino et al., 2007).
Thiol-Reactive Label Development
Link et al. (2010) utilized maleimide for developing thiol-reactive fluorescent labels, showcasing the versatility of fluorescein diacetate 5-maleimide in developing probes and labels (Link et al., 2010).
Understanding Fluorescence Quenching Mechanisms
Guy et al. (2007) studied dimaleimide fluorogens, including fluorescein-5-maleimide derivatives, to understand the fluorescence quenching mechanism, important in fluorescent protein labeling (Guy et al., 2007).
Safety And Hazards
Future Directions
Fluorescein diacetate 5-maleimide can be used as a substrate to prepare fluorescent Fe3O4 superparamagnetic nanoparticles (SPMNP) applicable in the subcellular fractionation process . It is also used in the surface modification of glass substrates to alter the surface properties . These applications suggest potential future directions in nanoparticle preparation and surface modification technologies.
properties
IUPAC Name |
[6'-acetyloxy-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-21-23(12-17)37-24-13-18(36-15(2)31)5-8-22(24)28(21)20-6-3-16(11-19(20)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBJWHQRQDEKOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404274 | |
Record name | 5-Maleimido-fluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein diacetate 5-maleimide | |
CAS RN |
150322-01-3 | |
Record name | 5-Maleimido-fluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorescein diacetate 5-maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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